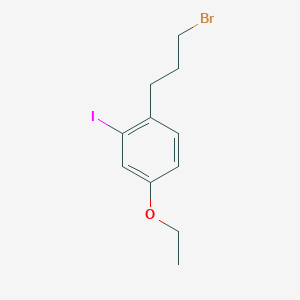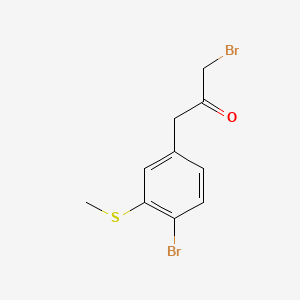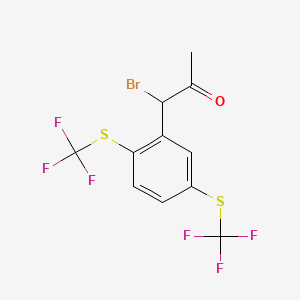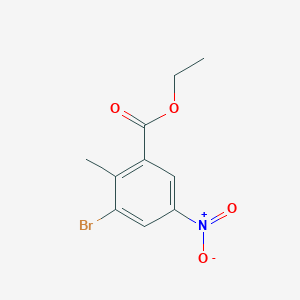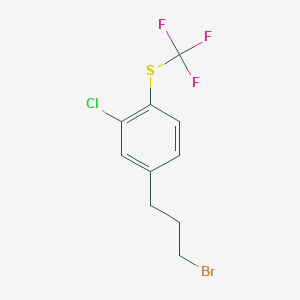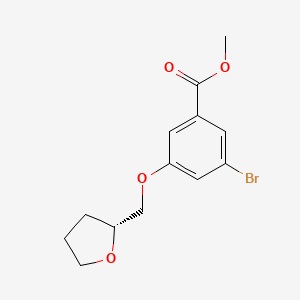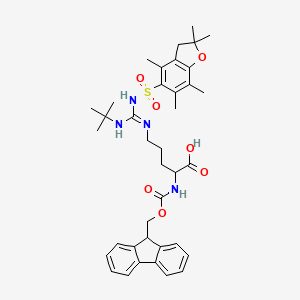
Fmoc-Arg(t-Bu,Pbf)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Arg(t-Bu,Pbf)-OH is a derivative of arginine, an amino acid, used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidino group. The t-butyl (t-Bu) group protects the carboxyl group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(t-Bu,Pbf)-OH typically involves the protection of arginine’s functional groups. The Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Pbf group is added using Pbf chloride, and the t-Bu group is introduced using t-butyl chloroformate. The reactions are carried out in solvents like dichloromethane or dimethylformamide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
Fmoc-Arg(t-Bu,Pbf)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group is removed using piperidine, while the Pbf group is cleaved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) and water .
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: Carbodiimides like DIC or EDC, often in the presence of HOBt or HOAt.
Cleavage: TFA with scavengers like TIPS and water
Major Products
The major products formed from these reactions are the desired peptides with the protecting groups removed, allowing for further modifications or applications .
科学研究应用
Fmoc-Arg(t-Bu,Pbf)-OH is widely used in peptide synthesis, which has applications in various fields:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes
作用机制
The mechanism of action of Fmoc-Arg(t-Bu,Pbf)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions, while the Pbf group protects the guanidino group of arginine. The t-Bu group protects the carboxyl group. These protecting groups are removed sequentially to allow for the formation of peptide bonds .
相似化合物的比较
Similar Compounds
Fmoc-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl (Pmc) as the protecting group.
Fmoc-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group
Uniqueness
Fmoc-Arg(t-Bu,Pbf)-OH is unique due to the combination of protecting groups that offer stability and ease of removal under mild conditions. The Pbf group, in particular, provides better protection against side reactions compared to Pmc and Mtr .
属性
分子式 |
C38H48N4O7S |
|---|---|
分子量 |
704.9 g/mol |
IUPAC 名称 |
5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C38H48N4O7S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)50(46,47)42-35(41-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42) |
InChI 键 |
YGMOQFCSXYWVFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


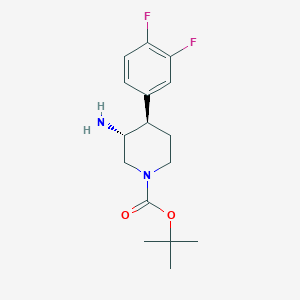
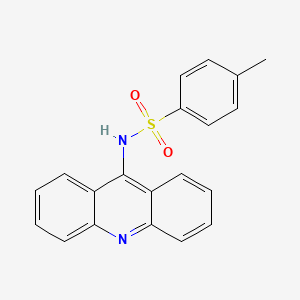
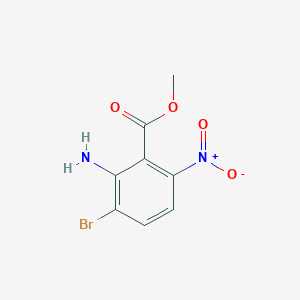


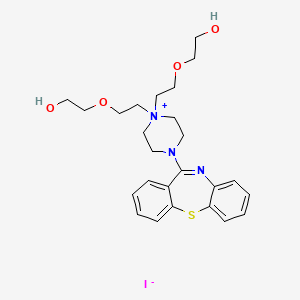
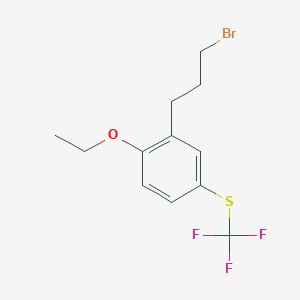
![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
